Endoxifen mesylate
Description
Background and Context within Endocrine Therapy Research
Endoxifen (B1662132), a key active metabolite of the widely prescribed breast cancer drug tamoxifen (B1202), has emerged as a significant compound of interest in endocrine therapy research. patsnap.comuu.nl Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive (ER-positive) breast cancer. taylorandfrancis.comnih.gov However, its efficacy relies on its metabolic activation within the body to more potent forms, primarily endoxifen and 4-hydroxytamoxifen (B85900) (4-HT). nih.govaacrjournals.org
Research has highlighted that the clinical response to tamoxifen can vary among patients, a phenomenon partly attributed to genetic variations in the cytochrome P450 2D6 (CYP2D6) enzyme, which is crucial for the conversion of tamoxifen into endoxifen. nih.govmayoclinic.org Patients with reduced CYP2D6 activity, known as poor metabolizers, exhibit lower concentrations of endoxifen and may experience a higher risk of breast cancer recurrence. nih.gov This has propelled the direct investigation of endoxifen as a therapeutic agent, aiming to bypass the metabolic variability associated with tamoxifen and potentially offer a more consistent and effective treatment for ER-positive breast cancer. patsnap.comnih.gov
Derivation and Significance as a Tamoxifen Metabolite in Preclinical Studies
Endoxifen, chemically known as 4-hydroxy-N-desmethyltamoxifen, is formed through the metabolic conversion of tamoxifen. wikipedia.org This process involves the CYP2D6 enzyme, which hydroxylates the primary metabolite of tamoxifen, N-desmethyltamoxifen. nih.gov Preclinical studies have consistently demonstrated that endoxifen is a significantly more potent antiestrogen (B12405530) than tamoxifen itself. youtube.commedchemexpress.com In fact, its potency in inhibiting the estrogen receptor is estimated to be about 100-fold greater than that of its parent drug. youtube.com
The significance of endoxifen is underscored by its high affinity for the estrogen receptor. wikipedia.org In comparative studies, endoxifen and 4-HT exhibit similar potencies in binding to the estrogen receptor and suppressing the growth of estrogen-dependent breast cancer cells. taylorandfrancis.comresearchgate.net However, endoxifen is generally found at higher concentrations in the plasma of patients treated with tamoxifen compared to 4-HT, suggesting it may be the more clinically relevant active metabolite. nih.govnih.gov
Preclinical research has also elucidated endoxifen's distinct mechanisms of action compared to other antiestrogens. nih.govscienceopen.com Notably, some studies have shown that endoxifen can induce the degradation of the estrogen receptor alpha (ERα) protein through the proteasomal pathway, a mechanism it shares with the pure antiestrogen fulvestrant (B1683766) (ICI 182,780) but not with 4-HT. aacrjournals.orgnih.gov This dual action of competitively blocking the estrogen receptor and promoting its degradation makes endoxifen a compound of considerable interest in overcoming resistance to endocrine therapies. patsnap.comnih.gov
| Compound | Relationship to Tamoxifen | Key Preclinical Finding |
| Endoxifen | Active Metabolite | ~100-fold more potent inhibitor of the estrogen receptor than tamoxifen. youtube.com |
| 4-hydroxytamoxifen (4-HT) | Active Metabolite | Similar potency to endoxifen in ER binding and growth suppression. taylorandfrancis.comresearchgate.net |
| N-desmethyltamoxifen | Primary Metabolite | Precursor to endoxifen via CYP2D6-mediated hydroxylation. nih.gov |
| Fulvestrant (ICI 182,780) | Pure Antiestrogen | Shares the mechanism of ERα degradation with endoxifen. aacrjournals.orgnih.gov |
Scope and Research Imperatives for Endoxifen Mesylate Investigation
The academic investigation into this compound is driven by several key research imperatives. A primary focus is to evaluate its potential as a standalone therapeutic agent, particularly for patients who are poor tamoxifen metabolizers or have developed resistance to existing endocrine therapies. nih.govnih.gov Clinical trials have been initiated to compare the efficacy of endoxifen directly with tamoxifen in patients with ER-positive breast cancer. clinicaltrials.gov
A significant area of ongoing research is the exploration of endoxifen's molecular mechanisms beyond simple estrogen receptor blockade. Studies are delving into its impact on global gene expression, revealing that endoxifen can alter the expression of numerous genes involved in cell cycle regulation and apoptosis, with effects that can be distinct from those of 4-HT. nih.govscienceopen.com Furthermore, endoxifen has been shown to inhibit protein kinase C (PKC), an enzyme implicated in various cellular signaling pathways, suggesting a broader spectrum of activity that may contribute to its anticancer effects. wikipedia.orgascopubs.org
The development of resistance to endoxifen is another critical area of study. The creation and characterization of endoxifen-resistant breast cancer cell lines have revealed that the mechanisms of resistance to endoxifen can differ from those observed with tamoxifen or 4-HT. nih.govnih.gov For instance, endoxifen resistance has been associated with the loss of ERα expression and a phenotype that more closely resembles resistance to fulvestrant. nih.gov Understanding these resistance pathways is crucial for developing strategies to overcome them and to appropriately sequence therapies for patients with advanced breast cancer.
| Research Area | Key Question | Example Finding |
| Clinical Efficacy | Is endoxifen superior to tamoxifen, especially in poor metabolizers? | Phase I/II trials show promising antitumor activity in endocrine-refractory breast cancer. nih.govnih.govresearchgate.net |
| Molecular Mechanisms | What are the ER-independent effects of endoxifen? | Endoxifen inhibits Protein Kinase C (PKC). wikipedia.orgascopubs.org |
| Drug Resistance | How does resistance to endoxifen develop? | Endoxifen-resistant cells can exhibit loss of ERα and progesterone (B1679170) receptor expression. nih.gov |
Properties
CAS No. |
1032008-71-1 |
|---|---|
Molecular Formula |
C26H31NO5S |
Molecular Weight |
469.596 |
IUPAC Name |
4-[(Z)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol mesylate |
InChI |
InChI=1S/C25H27NO2.CH4O3S/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;1-5(2,3)4/h4-16,26-27H,3,17-18H2,1-2H3;1H3,(H,2,3,4)/b25-24-; |
InChI Key |
NZSNFFJPXQBVFG-BJFQDICYSA-N |
SMILES |
OC1=CC=C(/C(C2=CC=C(OCCNC)C=C2)=C(C3=CC=CC=C3)\CC)C=C1.OS(=O)(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Endoxifen HCl; Endoxifen hydrochloride; Z-Endoxifen HCl; 4-Hydroxy-N-desmethyltamoxifen; N-Desmethyl-4-hydroxytamoxifen; |
Origin of Product |
United States |
Ii. Molecular and Cellular Mechanisms of Action
Estrogen Receptor (ER) Modulation
Endoxifen (B1662132) is recognized as a potent antiestrogen (B12405530), primarily exerting its effects through direct interaction with estrogen receptors. pharmgkb.orgnih.gov Its binding affinity for the estrogen receptor is approximately 100 times greater than that of tamoxifen (B1202). researchgate.net The Z-isomer of endoxifen is considered the most active form. nih.gov The engagement of endoxifen with ERα and ERβ is distinct, leading to differential regulation of these two receptor subtypes.
Endoxifen demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govresearchgate.net This strong affinity is fundamental to its potent antiestrogenic activity. While both active metabolites of tamoxifen, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen, show equipotent ER binding affinity, endoxifen's distinct downstream effects highlight the complexity of its receptor interactions beyond simple binding. nih.gov
Interactive Table: Binding Characteristics of Endoxifen
Endoxifen functions as a potent inhibitor of estrogen-induced gene transcription. pharmgkb.orgnih.gov In research models using MCF-7 breast cancer cells, endoxifen has been shown to effectively block the expression of estrogen-responsive genes. nih.gov For instance, treatment with endoxifen can suppress ERα binding to the enhancer regions of genes like NRIP1. nih.gov Furthermore, global gene expression profiling has revealed that endoxifen induces substantial changes in the transcriptome of cancer cells, differing from other SERMs like 4-hydroxytamoxifen. nih.gov It is a more potent inhibitor of estrogen-regulated genes compared to tamoxifen. nih.gov
A key and distinct mechanism of endoxifen is its ability to induce the degradation of ERα. nih.gov Unlike tamoxifen or 4-hydroxytamoxifen, endoxifen targets ERα for breakdown through the proteasomal pathway. pharmgkb.orgnih.govresearchgate.net This action is similar to that of selective estrogen receptor degraders (SERDs). This degradation of the ERα protein itself, rather than mere inhibition of its activity, represents a powerful mechanism for shutting down estrogen-driven cellular processes. researchgate.net This effect has been observed in multiple breast cancer cell lines. pharmgkb.org
In stark contrast to its effect on ERα, endoxifen exposure leads to the stabilization of ERβ protein. researchgate.netnih.gov This stabilization occurs in a concentration-dependent manner. nih.gov Furthermore, endoxifen promotes the formation of ERα/ERβ heterodimers in cells that express both receptor isoforms. researchgate.netnih.gov The formation of these heterodimers results in the accumulation and stabilization of both ERα and ERβ proteins. nih.gov The presence of ERβ has been shown to enhance the sensitivity of breast cancer cells to the antiestrogenic effects of endoxifen. nih.govnih.gov
Non-Estrogen Receptor Molecular Targets
Beyond its well-documented effects on estrogen receptors, research has identified that endoxifen interacts with other critical cellular signaling molecules, suggesting a broader, ER-independent mechanism of action. nih.govnih.gov This is particularly relevant at higher, clinically achievable concentrations of endoxifen that exceed what is needed for ERα saturation. nih.govaacrjournals.org
Endoxifen has been identified as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in controlling various cellular functions. nih.gov Specifically, Z-endoxifen binds to and inhibits PKCβ1. aacrjournals.orgresearchgate.net Research has shown that endoxifen inhibits PKCβ1 kinase activity more potently than other PKC isoforms. nih.govelsevierpure.com This inhibition is thought to be allosteric. researchgate.net
The binding of endoxifen to PKCβ1 can lead to the degradation of the PKCβ1 protein. nih.govaacrjournals.org This interaction subsequently suppresses downstream signaling pathways, most notably the PI3K-AKT pathway. nih.gov By causing PKCβ1 degradation, endoxifen attenuates the phosphorylation of AKT at the Ser473 site, diminishes the phosphorylation of AKT substrates, and ultimately can induce apoptosis. nih.govelsevierpure.comresearchgate.net The inhibition of PKCβ1 by endoxifen also appears to activate an NF-κB-mediated gene signature in ER+ breast cancer cells. aacrjournals.orgresearchgate.net This dual ability to target both ERα and PKCβ1 may contribute to a greater anticancer effect compared to other endocrine therapies. nih.gov
Interactive Table: Endoxifen Inhibition of Protein Kinase C
Identification of Novel Protein Interaction Partners in Cellular Systems
Beyond its high-affinity binding to the estrogen receptor (ER), emerging research has identified additional protein interaction partners for endoxifen, suggesting mechanisms of action that may be independent of ER signaling. An unbiased mass spectrometry approach revealed that clinically achievable concentrations of endoxifen can profoundly alter the phosphoproteome of ERα+ breast cancer cells with limited impact on the total proteome. nih.govnih.gov This finding points toward the modulation of kinase signaling pathways.
Computational analysis of the altered phosphoproteome identified Protein Kinase C beta (PKCβ) and Protein Kinase B alpha (AKT1) as potential kinases mediating endoxifen's effects. nih.govnih.gov Subsequent in vitro kinase assays confirmed that endoxifen potently inhibits PKCβ1 kinase activity. nih.gov Direct binding of endoxifen to PKCβ1 was verified using Surface Plasmon Resonance. nih.govnih.gov This interaction leads to the degradation of the PKCβ1 protein, which in turn suppresses downstream signaling. nih.govnih.gov
Furthermore, endoxifen has been identified as a substrate for the efflux transporter P-glycoprotein (MDR1, ABCB1) . doi.orgnih.govclinpgx.orgcolab.ws In vitro studies using polarized human P-glycoprotein-overexpressing cell lines demonstrated that endoxifen is actively transported by P-glycoprotein. doi.orgclinpgx.org This interaction is significant as P-glycoprotein is expressed at the blood-brain barrier and in some tumors, potentially influencing the intracellular and central nervous system concentrations of endoxifen. doi.orgcolab.ws
Table 1: Novel Protein Interaction Partners of Endoxifen
| Protein Partner | Cellular System/Model | Observed Interaction/Effect | Reference |
|---|---|---|---|
| Protein Kinase C beta 1 (PKCβ1) | MCF7AC1 breast cancer cells | Direct binding, inhibition of kinase activity, and induction of protein degradation. | nih.govnih.gov |
| P-glycoprotein (MDR1, ABCB1) | Polarized human P-glycoprotein-overexpressing cell line (LLCPK-LMDR1) | Substrate for active transport, leading to cellular efflux. | doi.orgclinpgx.org |
| AKT1 (Protein Kinase B alpha) | MCF7AC1 breast cancer cells | Identified as a potential kinase mediating endoxifen's effects on protein phosphorylation via computational analysis. | nih.govnih.gov |
Downstream Signaling Pathway Modulation
Endoxifen's interaction with ER and other protein partners triggers a cascade of events that modulate key downstream signaling pathways critical for cancer cell proliferation and survival.
Endoxifen exerts a significant inhibitory effect on cell cycle progression in preclinical models of breast cancer. Flow cytometric analysis of tamoxifen-treated MCF-7 cells, for which endoxifen is the key active metabolite, revealed a notable increase in the proportion of cells accumulating in the G1 phase of the cell cycle. nih.gov This suggests that endoxifen induces a G1 arrest, thereby halting cell division. Further studies have shown that higher concentrations of endoxifen lead to a significant induction of cell cycle arrest. nih.gov In the tamoxifen-insensitive C3(1)/SV40TAg mouse mammary tumorigenesis model, endoxifen treatment repressed the expression of genes associated with the cell cycle and cell proliferation, contributing to a reduction in tumor growth. northwestern.edu
Endoxifen is a potent inducer of apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net This effect is often concentration-dependent, with higher concentrations leading to a massive increase in late apoptotic and necrotic cells. nih.govresearchgate.net The pro-apoptotic mechanism of endoxifen is multifactorial and involves several key signaling molecules. A primary mechanism is the suppression of the pro-survival AKT signaling pathway. nih.govnih.gov By facilitating the degradation of its upstream activator, PKCβ1, endoxifen attenuates the phosphorylation of AKT at the Ser473 residue, diminishing its activity and promoting apoptosis. nih.govnih.gov
The induction of apoptosis by endoxifen and its parent compound tamoxifen is also mediated through the activation of the caspase cascade. researchgate.netdocumentsdelivered.com Studies have demonstrated that tamoxifen treatment increases the activity of initiator caspase-8 and executioner caspase-3. researchgate.netdocumentsdelivered.comijper.org Furthermore, the anti-estrogen-induced apoptosis is associated with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Table 2: Key Mediators in Endoxifen-Induced Apoptosis
| Mediator | Effect | Mechanism | Reference |
|---|---|---|---|
| PKCβ1 | Downregulated | Endoxifen induces PKCβ1 degradation. | nih.govnih.gov |
| AKT (p-AKT Ser473) | Inhibited | Reduced phosphorylation due to PKCβ1 degradation. | nih.govnih.gov |
| Caspase-8 | Activated | Part of the caspase-dependent apoptotic pathway initiated by tamoxifen/endoxifen. | researchgate.net |
| Caspase-3 | Activated | Executioner caspase activated downstream, leading to cell death. | documentsdelivered.comijper.org |
| Bcl-2 | Downregulated | Reduction of this anti-apoptotic protein promotes cell death. | nih.gov |
The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cellular growth, proliferation, and survival, and its aberrant activation is a known mechanism of endocrine resistance in breast cancer. nih.govresearchgate.net Endoxifen has been shown to modulate this pathway, primarily through its effects on AKT. By inhibiting PKCβ1, endoxifen leads to the downregulation of AKT phosphorylation, a crucial step for its activation. nih.govnih.gov Since AKT is a key upstream activator of mTOR Complex 1 (mTORC1), endoxifen-mediated inhibition of AKT subsequently suppresses mTORC1 signaling. nih.govnih.gov This disruption of the PI3K/Akt/mTORC1 axis represents a significant component of endoxifen's anti-proliferative effects and may help to overcome resistance to endocrine therapies. nih.gov
Endoxifen influences cellular metabolism by altering key processes such as glycolysis, oxidative phosphorylation, and the response to hypoxia and oxidative stress.
Glycolysis: Tamoxifen, metabolized to endoxifen, has been shown to stimulate glycolysis in rat liver and breast cancer cells. nih.govresearchgate.net This may be a compensatory mechanism for diminished mitochondrial ATP production. nih.gov Conversely, the inhibition of the pro-glycolytic AKT pathway by endoxifen could potentially lead to a suppression of glycolysis. nih.gov
Oxidative Phosphorylation: The effect of endoxifen on mitochondrial oxidative phosphorylation appears to be concentration-dependent. At lower concentrations (up to 30 nmol/mg protein), endoxifen does not affect the efficiency of oxidative phosphorylation in rat liver mitochondria. nih.gov However, at higher concentrations (50 nmol/mg protein), it can decrease the rate of ADP phosphorylation, suggesting an impairment of ATP synthesis. nih.gov
Hypoxia: Hypoxia, or low oxygen concentration, is a feature of solid tumors that can drive resistance to endocrine therapy. nih.govresearchgate.net Tamoxifen treatment has been observed to induce hypoxia in MCF-7 xenografts. nih.gov Endoxifen has been conjugated to hypoxia-sensitive nanoparticles to enhance drug delivery to hypoxic ER+ breast cancer microtumors, indicating its relevance in this microenvironment. nih.gov The cellular response to hypoxia is primarily mediated by Hypoxia-Inducible Factors (HIFs), such as HIF-1α and HIF-2α, which are implicated in anti-estrogen resistance. researchgate.netresearchgate.net
Reactive Oxygen Species (ROS): Endoxifen has demonstrated a protective effect against oxidative stress in rat liver mitochondria, preventing permeability transition pore opening. nih.gov This suggests a role in mitigating damage from reactive oxygen species at the mitochondrial level. However, in other contexts, the generation of ROS is a mechanism by which some anticancer agents induce apoptosis. researchgate.netijper.org
Global Gene Expression and Transcriptomic Alterations
Endoxifen induces substantial and unique changes in the global gene expression profiles of cancer cells, which are distinct from those caused by tamoxifen or other anti-estrogens like 4-hydroxytamoxifen (4HT) and fulvestrant (B1683766). nih.govnih.gov These transcriptomic alterations are highly dependent on the concentration of endoxifen. nih.gov
Global gene expression profiling of MCF-7 cells has shown that endoxifen is a more potent inhibitor of estrogen-regulated genes compared to its parent drug, tamoxifen. nih.gov Pathway analysis of differentially regulated genes reveals that higher concentrations of endoxifen significantly induce genes associated with cell cycle arrest and apoptosis, an effect not observed at lower concentrations. nih.gov
Furthermore, the development of endoxifen-resistant cell line models has highlighted that these cells possess unique gene signatures that differ dramatically from 4HT-resistant models. nih.gov Genome-wide association studies (GWAS) in patients have also identified genetic variants, particularly on chromosome 22 near the CYP2D6 gene, that are strongly associated with endoxifen serum concentrations, which in turn may influence therapeutic efficacy. nih.gov
Iii. Preclinical Pharmacological Investigations
Metabolic Pathways and Biotransformation in Research Organisms
The preclinical evaluation of endoxifen (B1662132) has necessitated a thorough understanding of its metabolic fate, both in the context of its formation from its parent compound, tamoxifen (B1202), and its own subsequent biotransformation.
Endoxifen is an active metabolite of tamoxifen, a prodrug that requires metabolic activation to exert its potent antiestrogenic effects. springermedizin.demdpi.com This biotransformation is a complex, multi-step process predominantly carried out by the cytochrome P450 (CYP) system of enzymes in the liver. pharmgkb.org
Two primary metabolic pathways lead to the formation of endoxifen:
N-demethylation followed by 4-hydroxylation : This is considered the principal route for endoxifen production. researchgate.net Tamoxifen is first metabolized by CYP3A4 and CYP3A5 into N-desmethyltamoxifen (NDM-tam). springermedizin.deresearchgate.netkoreamed.org Subsequently, NDM-tam is converted to endoxifen through a hydroxylation reaction catalyzed almost exclusively by CYP2D6. springermedizin.depharmgkb.orgcase.edudoi.org The activity of the CYP2D6 enzyme is therefore a rate-limiting step in this crucial pathway. koreamed.org
4-hydroxylation followed by N-demethylation : A secondary, less prominent pathway involves the initial conversion of tamoxifen to 4-hydroxytamoxifen (B85900) (4-OH-tam). researchgate.net This reaction is also primarily mediated by CYP2D6, though other isoforms like CYP2C9 and CYP2B6 may contribute. cambridge.org The resulting 4-OH-tam is then metabolized to endoxifen, a reaction catalyzed predominantly by the CYP3A subfamily. doi.org
Due to the critical role of the highly polymorphic CYP2D6 enzyme, the conversion of tamoxifen to endoxifen can vary significantly among individuals, which is a key rationale for the direct preclinical and clinical development of endoxifen. mdpi.comnih.gov
Once formed or administered directly, endoxifen itself undergoes Phase II metabolism, primarily through glucuronidation and sulfation, which are conjugation reactions that facilitate excretion. plos.org The primary routes of endoxifen detoxification are O-glucuronidation and O-sulfation. iitri.orgaacrjournals.org
Glucuronidation : This is a major metabolic pathway for endoxifen. In vitro studies using human liver microsomes have shown that UGT2B7 is the main enzyme responsible for the O-glucuronidation of trans-endoxifen. plos.orgnih.gov This process can be a significant route of first-pass metabolism, potentially limiting the bioavailability of orally administered endoxifen. nih.gov
Sulfation : Endoxifen can also be conjugated with a sulfonate group.
Interspecies comparisons of in vitro endoxifen metabolism using liver hepatocytes have revealed substantial differences, which is a critical consideration for selecting appropriate animal models for preclinical research. iitri.orgaacrjournals.org Endoxifen is relatively stable in human and non-human primate hepatocytes. iitri.orgaacrjournals.org In contrast, it is rapidly and extensively metabolized in hepatocytes from rabbits and minipigs, primarily via glucuronidation. iitri.orgaacrjournals.org Rats and dogs show an intermediate rate of metabolism. iitri.orgaacrjournals.org Notably, sulfation of endoxifen was found to be significantly greater in dog hepatocytes compared to other species tested. iitri.org
| Species | Primary Metabolic Fate | Relative Rate of Metabolism | Key Findings |
|---|---|---|---|
| Human | Relatively stable; low levels of O-glucuronidation and O-sulfation | Low | Parent endoxifen levels remained more than 5-fold greater than levels of its glucuronide and sulfate (B86663) metabolites. iitri.orgaacrjournals.org |
| Non-human Primate | Relatively stable; metabolism most similar to humans | Low to Moderate | Parent endoxifen levels were approximately 4 times the levels of endoxifen-O-glucuronide. iitri.orgaacrjournals.org |
| Rat | Intermediate metabolism; primarily O-glucuronidation | Moderate | Levels of parent drug were slightly greater than levels of endoxifen glucuronide; very little sulfation occurred. iitri.orgaacrjournals.org |
| Dog | Intermediate metabolism; O-glucuronidation and significant O-sulfation | Moderate | Levels of endoxifen and its glucuronide were comparable; sulfation was more pronounced than in other non-human species. iitri.orgaacrjournals.org |
| Rabbit | Extensive and rapid O-glucuronidation | High | Levels of endoxifen glucuronide were more than 5 times the level of the parent drug. iitri.orgaacrjournals.org |
| Minipig | Extensive and rapid O-glucuronidation | High | Levels of endoxifen glucuronide were more than 5 times the level of the parent drug. iitri.orgaacrjournals.org |
Pharmacokinetic Profiles in Animal Models for Research
Pharmacokinetic studies in various research organisms have been fundamental to understanding how endoxifen behaves in a biological system, supporting its development as a direct therapeutic agent. cancer.gov
Preclinical studies in multiple species have demonstrated that orally administered endoxifen is rapidly absorbed and possesses high systemic availability. researchgate.net Research in female rats and dogs showed that direct oral administration of endoxifen circumvents the metabolic variability associated with tamoxifen and results in substantially higher exposure to the active compound. nih.govresearchgate.net
In rats, the absolute oral bioavailability of endoxifen was calculated to be greater than 67%. nih.govnih.govaacrjournals.org In dogs, the oral bioavailability was determined to be greater than 50%. nih.govnih.govaacrjournals.org Studies in mice also confirmed high oral bioavailability. aacrjournals.org This efficient absorption and systemic availability are key advantages, as they lead to more predictable and reliable plasma concentrations compared to administering its prodrug, tamoxifen. researchgate.net For instance, in rats, endoxifen exposure was 100-fold greater with direct endoxifen administration compared to an equivalent dose of tamoxifen. nih.govresearchgate.net In dogs, the exposure was 10-fold greater. nih.govresearchgate.net
The half-life and peak plasma concentrations (Cmax) of endoxifen have been characterized in single- and repeated-dose studies in several animal models. These parameters are crucial for establishing the compound's duration of action and effective concentration levels in preclinical efficacy models.
In single-dose intravenous (i.v.) studies, the terminal elimination half-life was 6.3 hours in rats and 9.2 hours in dogs. nih.govresearchgate.netnih.gov Following oral administration, peak plasma concentrations were typically achieved within a few hours. nih.gov Repeated daily dosing in rats and dogs led to the accumulation of endoxifen in the plasma, allowing for high, sustained therapeutic concentrations to be maintained. nih.govresearchgate.netaacrjournals.org For example, after four daily doses, peak plasma concentrations reached 9 µM in rats and 20 µM in dogs at the highest doses tested. nih.govresearchgate.netnih.gov
| Species | Administration Route | Terminal Elimination Half-Life (t½) | Peak Plasma Concentration (Cmax) | Bioavailability |
|---|---|---|---|---|
| Rat | Intravenous (2 mg/kg) | 6.3 hours nih.govresearchgate.netaacrjournals.org | 0.4 µg/mL nih.gov | N/A |
| Rat | Oral (20-200 mg/kg) | Not specified for oral | 0.3 to 1.7 µg/mL nih.gov | >67% nih.govresearchgate.netaacrjournals.org |
| Dog | Intravenous (0.5 mg/kg) | 9.2 hours nih.govresearchgate.netaacrjournals.org | Not specified for i.v. | N/A |
| Dog | Oral (15-100 mg/kg) | Not specified for oral | Plasma concentrations >1 µM achieved nih.govresearchgate.netaacrjournals.org | >50% nih.govresearchgate.netaacrjournals.org |
| Mouse | Intravenous (1 mg/kg) | 6.5 hours aacrjournals.org | 0.26 µM aacrjournals.org | N/A |
| Mouse | Oral (50 mg/kg) | Not specified for oral | 0.76 µM aacrjournals.org | ~50% aacrjournals.org |
Development of Prodrug Strategies for Enhanced Research Bioavailability
Despite endoxifen's good oral absorption, its bioavailability can be limited by extensive first-pass metabolism, particularly O-glucuronidation of its phenolic hydroxyl group. nih.govnih.gov To overcome this limitation and further enhance systemic exposure for research and therapeutic purposes, prodrug strategies have been explored. nih.gov A prodrug is an inactive derivative of a drug molecule that is converted to the active form within the body. oup.com
A prominent strategy involves masking the hydroxyl group susceptible to Phase II metabolism. nih.gov One successful approach has been the development of a boronic acid-based prodrug of endoxifen, such as the compound ZB483. nih.gov In this strategy, the hydroxyl group is masked with a boronic ester. nih.govoup.com This prodrug is designed to be inactive, protecting the molecule from rapid glucuronidation. Once absorbed, the prodrug is converted back to active endoxifen in vivo through a process of oxidative deboronation, which can be triggered by reactive oxygen species often found in tumor microenvironments. nih.govnih.gov
Preclinical research has demonstrated the success of this approach. In a mouse pharmacokinetic study, the boronic prodrug ZB483 yielded a 30- to 40-fold higher plasma concentration of endoxifen compared to the administration of unconjugated endoxifen at the same dose. nih.gov This significant enhancement in bioavailability validates the boronic prodrug strategy as a promising method to improve the efficacy and pharmacokinetic profile of endoxifen. nih.gov
Design and Synthesis of Endoxifen Prodrugs (e.g., Boronic Prodrugs)
Direct oral administration of endoxifen is hampered by low bioavailability due to its rapid first-pass metabolism, specifically O-glucuronidation. nih.govnih.gov To circumvent this limitation, researchers have designed and synthesized prodrugs of endoxifen. A notable strategy involves masking the phenolic hydroxyl group of endoxifen, which is the primary site of glucuronidation, with a boronic ester. oup.comnih.gov
One such example is the pinacolate boronic acid derivative of endoxifen, referred to as ZB483. nih.govnih.gov The design principle is based on the chemical properties of boronic acids/esters, which can be used to protect hydroxyl groups. nih.gov This temporary masking prevents the metabolic enzymes from recognizing and conjugating the hydroxyl group, thereby reducing first-pass metabolism. nih.gov The carbon-boron bond in these prodrugs is designed to be cleaved under specific physiological conditions, such as oxidative stress, which is often elevated in tumor microenvironments, to release the active endoxifen molecule. nih.govnih.govresearchgate.net The synthesis of the boronic ester prodrug of endoxifen, as described in patent literature, involves a multi-step process starting from a triflate derivative of endoxifen, which then reacts with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and potassium acetate (B1210297) to form the boronic ester. google.com This approach aims to create an orally administrable compound that can significantly increase the systemic concentration and bioavailability of active endoxifen. nih.govnih.gov
Evaluation of Prodrug Conversion Efficiency in Preclinical Models
The conversion efficiency of endoxifen prodrugs has been evaluated in both in vitro and in vivo preclinical models. The boronic acid prodrug ZB483 has been a key subject of these investigations.
In vitro studies using ER+ breast cancer cell lines, such as MCF-7, demonstrated that ZB483 was efficiently converted to endoxifen. nih.govnih.gov This conversion is achieved through oxidative deboronation within the cell culture media. nih.gov One study reported approximately 70% conversion of the prodrug to endoxifen following incubation with MCF-7 cell culture. nih.gov
In vivo pharmacokinetic studies in mice have further validated the efficient conversion and enhanced bioavailability of this prodrug strategy. nih.govnih.gov Following oral administration of ZB483, the prodrug is efficiently absorbed and then converted to endoxifen in the systemic circulation. nih.gov The metabolic conversion in vivo was found to be highly efficient, with about 80-90% of the boronic prodrug being converted to endoxifen within 24 hours. nih.gov
Crucially, this approach led to a dramatic increase in endoxifen exposure compared to the direct oral administration of endoxifen at the same dose. nih.govnih.gov Pharmacokinetic analysis revealed that the boronic prodrug afforded a 30- to 40-fold higher plasma concentration of endoxifen in mice. nih.gov A detailed pharmacokinetic study quantified this improvement, showing that ZB483 resulted in a 40-fold increase in the maximum plasma concentration (Cmax) and an 80-fold increase in the area under the curve (AUC) value for endoxifen. nih.gov These findings confirm that the boronic prodrug strategy effectively enhances the systemic levels of endoxifen, overcoming the key challenge of its poor oral bioavailability. nih.govnih.gov
Table 1: Pharmacokinetic Parameters of Endoxifen after Oral Administration of Endoxifen vs. its Boronic Prodrug (ZB483) in Mice
| Compound Administered | Parameter | Fold Increase with Prodrug | Reference |
|---|---|---|---|
| Endoxifen | Cmax | 40-fold | nih.gov |
| ZB483 (Prodrug) | Cmax (of resulting Endoxifen) | ||
| Endoxifen | AUC | 80-fold | nih.gov |
| ZB483 (Prodrug) | AUC (of resulting Endoxifen) |
Preclinical Drug-Drug Interaction Studies Affecting Endoxifen Metabolism
The metabolism of endoxifen is intrinsically linked to that of its parent compound, tamoxifen, primarily involving cytochrome P450 (CYP) enzymes like CYP2D6 and CYP3A4, as well as UDP-glucuronosyltransferase (UGT) enzymes responsible for inactivation. eur.nlfrontiersin.org Preclinical studies have investigated how co-administered drugs can affect these pathways, thereby altering endoxifen concentrations.
One study investigated the interaction between morphine and tamoxifen metabolism in mice. frontiersin.org Morphine is also metabolized via glucuronidation, suggesting a potential for competitive inhibition. frontiersin.org While in vitro experiments with mouse liver microsomes suggested that morphine inhibited the glucuronidation of 4-hydroxytamoxifen, the in vivo results were contrary. frontiersin.org In live mice, co-administration of morphine with tamoxifen led to a dramatic increase in the formation of the inactive metabolites 4OH-tamoxifen-glucuronide and endoxifen-glucuronide. frontiersin.org This suggests that in a clinical setting, morphine could potentially reduce the efficacy of tamoxifen by accelerating the inactivation of its active metabolites, including endoxifen. frontiersin.org
Conversely, the potential for inducing metabolic enzymes to increase endoxifen concentrations has also been explored. eur.nl It was hypothesized that rifampicin, a potent CYP enzyme inducer, could enhance the conversion of tamoxifen to endoxifen. eur.nl This suggests that co-administration with strong CYP3A inducers might be a strategy to boost active metabolite levels in patients, although this requires further clinical validation. eur.nl
Another preclinical study highlighted the interaction between cannabidiol (B1668261) (CBD) and tamoxifen metabolism. researchgate.net It was postulated that CBD could inhibit CYP3A4 and CYP2D6, the key enzymes responsible for converting tamoxifen into endoxifen. researchgate.net A case study showed that upon discontinuation of CBD, a patient's endoxifen levels increased, suggesting that CBD was indeed inhibiting its formation. researchgate.net These preclinical and case-study findings underscore the importance of considering potential drug-drug interactions that can significantly modulate the plasma concentrations and, consequently, the therapeutic efficacy of endoxifen.
Table 2: Summary of Preclinical Drug-Drug Interaction Findings Affecting Endoxifen Metabolism
| Interacting Drug | Enzymes Involved | Observed Effect in Preclinical Model (Mice) | Potential Outcome | Reference |
|---|---|---|---|---|
| Morphine | UGTs | Increased formation of endoxifen-glucuronide (inactivation) | Reduced endoxifen efficacy | frontiersin.org |
| Rifampicin (hypothesized) | CYP3A enzymes | Potential to increase conversion of tamoxifen to endoxifen | Increased endoxifen concentrations | eur.nl |
| Cannabidiol (CBD) | CYP3A4, CYP2D6 (inhibition) | Decreased formation of endoxifen from tamoxifen | Reduced endoxifen concentrations | researchgate.net |
Iv. Mechanisms of Resistance in Research Models
Development and Characterization of Endoxifen-Resistant Cell Lines
A cornerstone of in vitro resistance research is the generation of cell lines that mimic the resistant phenotype observed in patients. Novel endoxifen-resistant breast cancer cell lines have been developed to study the specific mechanisms of resistance to this potent tamoxifen (B1202) metabolite. These models are crucial, as studies suggest that "tamoxifen resistance" may be more accurately modeled by "endoxifen resistance" for a subset of patients, particularly those who are extensive metabolizers of tamoxifen. nih.govnih.govnih.gov
In a notable study, two well-established estrogen receptor-positive (ER+) breast cancer cell lines, MCF-7 and T47D, were made resistant to endoxifen (B1662132) through chronic, long-term exposure to the compound. nih.gov Specifically, MCF-7 cells were cultured with 1 μM endoxifen for 24 months, and T47D cells for 12 months, to establish stable resistant lines (ENDX-R). nih.gov For comparative purposes, parallel cell lines resistant to 4-hydroxy-tamoxifen (4HT-R) and the selective estrogen receptor downregulator (SERD) fulvestrant (B1683766) (ICI-R) were also developed. nih.gov
Characterization of these cell lines revealed distinct phenotypic and morphological changes. Compared to the parental, sensitive cells, endoxifen-resistant MCF-7 cells were larger and displayed cytoplasmic hypertrophy, a characteristic they shared with the ICI-resistant cells. nih.gov In contrast, 4HT-resistant cells were smaller and grew in more tightly packed clusters. nih.gov Functionally, both the endoxifen- and ICI-resistant MCF-7 and T47D cells demonstrated complete resistance to the anti-proliferative, anti-migratory, and colony-inhibiting effects of endoxifen, 4HT, and fulvestrant. nih.gov This broad cross-resistance was not observed in the 4HT-resistant cells, which remained sensitive to fulvestrant. nih.gov
Another research group developed a cell variant, denominated MCF-7Var E, which was made resistant to both 4-OH Tam and endoxifen. nih.gov This was achieved by treating MCF-7 cells with 1 µM concentrations of each metabolite, supplemented with estradiol, in cycles over a four-month period. nih.gov
These models provide a valuable platform to dissect the specific molecular alterations that drive resistance to endoxifen, which have been shown to be distinct from those induced by other tamoxifen metabolites.
Molecular and Genetic Alterations Associated with Acquired Endoxifen Resistance
The development of endoxifen resistance is accompanied by profound changes at the molecular and genetic levels. These alterations not only render the cells insensitive to endoxifen but also to other endocrine therapies and even some subsequent lines of treatment.
Estrogen Receptor Alpha (ERα) and Progesterone (B1679170) Receptor (PR) Loss
A hallmark of acquired endoxifen resistance in the developed cell line models is the significant downregulation and loss of Estrogen Receptor Alpha (ERα) expression. nih.gov In endoxifen-resistant MCF-7 cells, both the mRNA (ESR1) and protein levels of ERα were substantially reduced, to the point of being undetectable. nih.gov This loss of ERα was also observed in the endoxifen-resistant T47D cell line. nih.gov
The loss of ERα is a critical event, as it removes the primary target of endoxifen. Consequently, the expression of the progesterone receptor (PR), a downstream target of ERα signaling and a marker of a functional ER pathway, was also lost in these endoxifen-resistant models. nih.govamsj.org This phenotype of ERα and PR loss in endoxifen-resistant cells is notably similar to that observed in fulvestrant (ICI)-resistant cells, but starkly contrasts with 4-hydroxy-tamoxifen (4HT)-resistant models, which typically retain ERα expression. nih.gov The loss of ERα expression in endoxifen-resistant cells appears to be a stable change, as the expression did not return even after the cells were withdrawn from endoxifen treatment for three months. nih.gov
Estrogen Insensitivity Phenotypes
Consistent with the loss of ERα, endoxifen-resistant cells develop a phenotype of complete estrogen insensitivity. nih.gov Unlike their parental counterparts, which proliferate in response to estrogen, the endoxifen-resistant MCF-7 and T47D cells showed no proliferative response to estradiol. nih.gov This insensitivity extended to ERα transcriptional activity and the expression of estrogen-regulated genes. nih.gov
This estrogen-insensitive phenotype is a key differentiator from models of 4HT resistance, where cells often remain responsive to estrogen, and may even become hypersensitive to it after a period of drug withdrawal. nih.gov The lack of estrogen response in endoxifen-resistant cells underscores a fundamental shift in their biology, where the estrogen signaling axis is no longer a primary driver of their growth. This is analogous to Estrogen Insensitivity Syndrome, a rare condition caused by a defective ERα, leading to an inability of estrogen to mediate its biological effects.
Unique Gene Signatures and Transcriptomic Shifts in Resistant Models
Global gene expression profiling has revealed that endoxifen-resistant cells possess unique gene signatures and undergo significant transcriptomic shifts that distinguish them from both their parental counterparts and other endocrine-resistant models. nih.gov
In a comparative analysis, the gene expression profiles of endoxifen-resistant cells were found to be more similar to those of fulvestrant (ICI)-resistant cells than to 4HT-resistant cells. nih.gov Gene Set Enrichment Analysis (GSEA) identified largely unique gene sets for each resistant model. nih.gov However, the transcriptomic profiles of both endoxifen- and ICI-resistant cells correlated with basal and luminal B breast cancer signatures, a feature not evident in the 4HT-resistant cells. nih.gov Furthermore, endoxifen-resistant cells exhibited signatures associated with an epithelial-to-mesenchymal transition (EMT), which is linked to increased cell motility and invasion. nih.gov
Specific gene expression changes have also been noted. For example, in a chemoresistant MCF-7Var E cell line (resistant to both 4-OH Tam and endoxifen), an increase in the expression of the eukaryotic initiation factor-4A (eIF4A) complex was observed, which has been linked to tamoxifen resistance. nih.govnih.gov Additionally, this resistant variant showed increased expression of the drug efflux transporters ABCB1 and ABCC1, which can actively pump drugs out of the cell, thereby reducing their intracellular concentration and efficacy. nih.gov
These distinct transcriptomic landscapes highlight that resistance to endoxifen is not simply a variation of tamoxifen resistance but a unique biological state with its own set of molecular drivers.
Strategies and Molecular Approaches to Overcome Endoxifen Resistance
The distinct molecular characteristics of endoxifen-resistant cells, particularly their loss of ERα and broad cross-resistance, necessitate novel therapeutic strategies. Research is ongoing to identify and exploit the vulnerabilities of these resistant cells, with a focus on combination therapies.
Exploration of Combination Therapies in Preclinical Settings
Given that endoxifen-resistant cells have lost their dependence on ER signaling, therapies targeting this pathway are largely ineffective. nih.gov This has prompted the exploration of combination therapies that target alternative signaling pathways or cellular processes upon which these resistant cells rely.
One preclinical study investigated the use of the natural compound auraptene (B1665324) to overcome resistance in a MCF-7 cell variant (MCF-7Var E) made resistant to both endoxifen and 4-OH tamoxifen. nih.gov This study found that combination treatments of auraptene with either endoxifen or 4-OH tamoxifen successfully re-sensitized the resistant cells, leading to a significant reduction in cell viability. nih.govnih.gov The synergistic effect was potent, with even low concentrations of auraptene enhancing the efficacy of the tamoxifen metabolites. nih.gov Mechanistically, the combination of auraptene and endoxifen was shown to completely abate the expression of the drug efflux transporter ABCB1 and reduce the expression of ABCC1 in the resistant cells, potentially increasing the intracellular concentration of the anti-cancer agent. nih.gov
Another study tested a panel of eight clinically relevant drugs as single agents against the well-characterized endoxifen-resistant MCF-7 cells. nih.gov These drugs included CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib), a PI3K inhibitor (alpelisib), an AKT inhibitor (ipatasertib), an mTOR inhibitor (everolimus), a BCL-2 inhibitor (venetoclax), and a next-generation SERM (lasofoxifene). nih.gov The endoxifen-resistant cells were found to be less responsive than control and 4HT-resistant cells to all of these therapies except for venetoclax (B612062) , which showed equal effectiveness across all cell models. nih.gov This suggests that targeting the BCL-2 anti-apoptotic pathway could be a viable strategy in endoxifen-resistant tumors. While this study did not test combinations, the differential sensitivity provides a rationale for future combination studies. For instance, combining venetoclax with other targeted agents could be a promising approach.
These preclinical findings underscore the importance of identifying the specific vulnerabilities of endoxifen-resistant cancer cells to develop effective second-line and combination therapies to overcome this form of treatment resistance.
Development of Endoxifen-Based PROTAC Molecules in Laboratory Models
In the landscape of acquired resistance to endocrine therapies, innovative strategies are being explored to target the estrogen receptor (ER) and other cellular pathways that contribute to tumor survival and proliferation. One such cutting-edge approach is the development of Proteolysis-Targeting Chimeras (PROTACs) that utilize endoxifen as a targeting warhead. These bifunctional molecules are designed to hijack the cell's own protein disposal machinery to specifically degrade proteins of interest, offering a novel mechanism to overcome resistance.
Researchers have synthesized and evaluated a series of endoxifen-based PROTACs, demonstrating their potential in various laboratory models of breast cancer. These studies have not only focused on the traditional target, ERα, but have also uncovered novel mechanisms of action that extend to notoriously difficult-to-treat subtypes like triple-negative breast cancer (TNBC).
Initial research into conjugating endoxifen with other molecules explored the creation of hybrid compounds. For instance, a series of conjugates linking endoxifen to a combretastatin (B1194345) A-4 analogue were synthesized. aacrjournals.org These hybrids were designed to combine the ER-targeting capability of endoxifen with the antimitotic properties of combretastatin. aacrjournals.org One of the lead conjugates from this series, compound 28 , demonstrated highly potent and selective antiproliferative activity against the ER-positive MCF-7 breast cancer cell line. aacrjournals.org
More recent and targeted efforts have focused on the development of true PROTAC molecules, referred to as Endoxifen-PROTACs (EPrCs). These molecules are engineered with endoxifen as the warhead to bind to specific target proteins, and a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN), to trigger the degradation of the target protein. aacrjournals.org
Intriguingly, while initial studies in ER+/HER2- breast cancer cell lines showed that these EPrCs had no greater anti-cancer effects than endoxifen alone, a subset of these molecules exhibited profound activity in TNBC models. aacrjournals.org Specifically, the compounds EPrC 7 , EPrC 8 , and EPrC 9 displayed significant anti-cancer effects at nanomolar concentrations in both chemosensitive and chemoresistant TNBC cell lines. aacrjournals.org This potent activity was also observed in chemoresistant TNBC patient-derived organoid (PDO) models, highlighting their potential in clinically relevant settings. aacrjournals.org In stark contrast, the parent compound, Z-endoxifen, showed minimal activity in these TNBC models even at much higher concentrations. aacrjournals.org
Further investigation into the mechanism of action of these potent EPrCs revealed that their activity in TNBC is independent of Protein Kinase C beta I (PKCβI), a known secondary target of endoxifen. aacrjournals.org Instead, unbiased mass spectrometry-based proteomics identified G to S phase protein 1 (GSPT1) as a primary target for degradation by these endoxifen-based PROTACs. aacrjournals.org The degradation of GSPT1 was found to be crucial for the anti-cancer activity of EPrC 7, 8, and 9. This was confirmed in experiments using CRBN knockout TNBC cells, where the compounds failed to inhibit cell proliferation or induce apoptosis, and GSPT1 levels remained unchanged. aacrjournals.org The degradation of GSPT1 by these PROTACs was observed to be a rapid event, with near-complete elimination of the protein within four hours of treatment. aacrjournals.org
The development of these endoxifen-based PROTACs has also opened up new therapeutic hypotheses, such as combining them with other targeted agents. For example, the lead compounds EPrC-007 and EPrC-009 were found to induce significant DNA double-strand breaks in TNBC cells. aacrjournals.org This finding suggests a potential synergy with PARP inhibitors, a class of drugs that target DNA repair mechanisms. aacrjournals.org Indeed, laboratory studies have demonstrated that combining these endoxifen-PROTACs with the PARP inhibitor olaparib (B1684210) results in a synergistic anti-cancer effect in TNBC cells. aacrjournals.org
The preclinical development of endoxifen-based PROTACs showcases a promising and innovative approach to tackling resistance in breast cancer. By leveraging the specific targeting properties of endoxifen and the protein degradation capabilities of the PROTAC platform, researchers are creating a new class of potential therapeutics with novel mechanisms of action that extend beyond the traditional endocrine pathways.
Interactive Data Tables
Table 1: Antiproliferative and Binding Activity of Endoxifen-Combretastatin Conjugates
| Compound | Cell Line | Antiproliferative IC50 (nM) | ERα Binding IC50 (nM) | ERβ Binding IC50 (nM) |
| Conjugate 28 | MCF-7 | 5 | 0.9 | 4.7 |
Data sourced from research on endoxifen-combretastatin hybrid scaffolds. aacrjournals.org
Table 2: Activity of Endoxifen-PROTACs (EPrCs) in Triple-Negative Breast Cancer (TNBC) Models
| Compound(s) | Model Type | Cell Lines | Observed Effect | Mechanism of Action |
| EPrC 7, 8, 9 | Chemosensitive TNBC Cell Lines | MDAMB231, BT549, MDAMB436, MDAMB468 | Profound anti-cancer activity at nanomolar concentrations | GSPT1 Degradation |
| EPrC 7, 8, 9 | Chemoresistant TNBC Cell Lines | Doxorubicin-resistant and paclitaxel-resistant MDAMB231 | Profound anti-cancer activity at nanomolar concentrations | GSPT1 Degradation |
| EPrC 7, 8, 9 | Chemoresistant TNBC Patient-Derived Organoids (PDOs) | N/A | Potent anti-cancer activity | GSPT1 Degradation |
| EPrC-007, EPrC-009 | TNBC Cell Lines | MDA-MB-231, BT549, MDA-MB-436 | Potent anti-proliferative effects and induction of DNA damage | GSPT1 Degradation |
Data synthesized from studies on Z-Endoxifen-PROTACs. aacrjournals.orgaacrjournals.org
V. Synthetic Methodologies and Analytical Characterization for Research
Stereoselective Synthesis of (Z)-Endoxifen Mesylate
The creation of (Z)-endoxifen with high isomeric purity is a significant challenge in medicinal chemistry. epo.org Syntheses often produce a mixture of (Z) and (E) isomers that are difficult to separate on a large scale. epo.org Consequently, research has focused on developing stereoselective synthetic routes that favor the formation of the active (Z)-isomer directly.
Several synthetic strategies have been developed to produce (Z)-endoxifen. Early methods often resulted in mixtures of isomers requiring complex purification. nih.govgoogle.com One common approach involves the McMurry coupling reaction, which can be used to form the core triarylethylene structure. google.comresearchgate.netnih.gov However, this reaction often yields a mixture where the undesired (E)-isomer predominates, necessitating a subsequent isomerization step. google.com
A notable stereoselective synthesis was developed based on an earlier route for (Z)-4-hydroxytamoxifen. uu.nlresearchgate.net This pathway involves several key steps:
Mono-protection: 4,4′-dihydroxybenzophenone is mono-protected with a pivaloyl (Piv) group. uu.nlresearchgate.net
E-selective Olefination: An E-selective McMurry reaction is performed between the protected benzophenone (B1666685) and propiophenone, yielding the precursor with a high E/Z ratio (>100/1) after trituration. uu.nlresearchgate.net
O-alkylation: The crucial step for setting the final stereochemistry involves an O-alkylation under Mitsunobu conditions, which proceeds with retention of the stereopurity. uu.nlresearchgate.net
Deprotection: The final step involves the removal of protecting groups.
Initial deprotection strategies using methyllithium (B1224462) (MeLi) were found to be effective, but purification of the resulting (Z)-endoxifen on standard silica (B1680970) gel columns led to significant isomerization (up to 22% of the E-isomer). uu.nl This isomerization is attributed to the acidic nature of the silica gel. uu.nl Optimization of this final stage led to the use of neutral alumina (B75360) for column chromatography, which successfully preserved the isomeric purity of the (Z)-endoxifen. uu.nlresearchgate.net This optimized route has been scaled to produce multi-gram quantities (37 g) of (Z)-endoxifen. researchgate.netnih.gov
A patented process describes an enrichment method where a mixture of (Z)- and (E)-endoxifen is dissolved in isopropyl acetate (B1210297) and heated. epo.org Upon cooling, the crystalline solid that forms is enriched in the (E)-isomer, while the remaining mother liquor is enriched in the desired (Z)-isomer. epo.org
Table 1: Comparison of Synthetic Strategies for (Z)-Endoxifen
| Method | Key Reaction | Primary Outcome | Advantages | Challenges/Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Stereoselective Synthesis | E-selective McMurry Olefination followed by Mitsunobu O-alkylation | High Z/E ratio (>99/1) | Scalable (multi-gram), high purity without RP-HPLC | Isomerization risk during purification on silica gel | uu.nlresearchgate.netnih.gov |
| Isomer Separation & Conversion | McMurry Coupling | Z/E isomer mixture | Undesired E-isomer can be converted back to Z-isomer | Requires semi-preparative RP-HPLC for separation | nih.gov |
| Isomer Enrichment | Crystallization | Enrichment of Z-isomer in mother liquor | Avoids chromatography for initial enrichment | Does not yield pure isomer in one step | epo.org |
Maintaining the Z/E isomeric purity throughout synthesis and purification is critical. The (E)-isomer is considered a significant impurity in (Z)-endoxifen drug substance. nih.govnih.gov The electron-donating phenolic group in endoxifen (B1662132) activates the central ethylene (B1197577) bond towards protonation, which is the likely mechanism for isomerization. nih.gov
Key factors in controlling isomeric purity include:
Reaction Choice: Employing stereoselective reactions, such as the Mitsunobu reaction in the optimized multi-gram synthesis, is fundamental. uu.nlresearchgate.net
Purification Media: As demonstrated, the choice of chromatographic stationary phase is crucial. Acidic silica gel can cause significant isomerization of (Z)-endoxifen to the (E)-isomer. uu.nl Using a neutral medium like alumina can prevent this stereorandomization and preserve a high Z/E ratio (e.g., 95/5). uu.nlresearchgate.net
Trituration: Trituration with specific solvents like methanol (B129727) can be used to selectively remove one isomer, as shown in the synthesis of a precursor where trituration yielded a >100/1 E/Z ratio. nih.govuu.nlresearchgate.net
Ultimately, a multi-gram scale synthesis has been reported to deliver (Z)-endoxifen in >97% purity with a Z/E ratio greater than 99% after a final trituration step. researchgate.netnih.gov
Advanced Analytical Methodologies for Research Compound Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of (Z)-endoxifen mesylate for research. A combination of spectroscopic and chromatographic techniques is employed for this purpose. nih.govnih.gov
Spectroscopic methods are indispensable for the unequivocal structural confirmation of endoxifen, particularly for distinguishing between the (Z) and (E) isomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H NMR can provide initial indications of isomeric identity based on chemical shift trends, two-dimensional (2D) NMR techniques are required for definitive structural assignment. nih.gov Specifically, Nuclear Overhauser Effect (NOE) experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to establish through-space proton-proton correlations. For (Z)-endoxifen, an NOE is observed between the protons on the ethyl group and specific protons on the aromatic rings, a spatial relationship that is only possible in the (Z)-configuration. nih.govnih.govsigmaaldrich.com ¹H and ¹³C NMR data provide a complete picture of the molecular structure. nih.gov
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS): This technique is crucial for confirming the molecular formula of the compound and its impurities. nih.gov Using a Time-of-Flight (TOF) mass spectrometer, HR-LC-MS provides exact mass measurements, which can confirm the elemental composition. While standard LC-MS cannot typically distinguish between (E) and (Z) isomers as they have the same molecular formula, it is highly effective in identifying other impurities, such as desmethyl-endoxifen. nih.gov When coupled with chromatographic separation, HR-LC-MS confirms that the major peak and the primary impurity are indeed endoxifen isomers. nih.gov
Table 2: Spectroscopic Data for (Z)-Endoxifen Isomer Confirmation
| Technique | Purpose | Key Finding for (Z)-Isomer | Reference(s) |
|---|---|---|---|
| 2D NMR (ROESY) | Definitive stereochemical assignment | Demonstration of proximate spatial relationship (NOE) between key protons on the ethyl group and aromatic rings. | nih.govnih.govsigmaaldrich.com |
| HR-LC-MS (TOF) | Molecular formula confirmation and impurity identification | Provides accurate mass to confirm elemental composition of (Z)-endoxifen and identify impurities like the (E)-isomer and desmethyl-endoxifen. | nih.govnih.govsigmaaldrich.com |
Chromatographic methods are the gold standard for assessing the purity and quantifying the amount of (Z)-endoxifen in both bulk drug substance and research formulations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, validated reverse-phase HPLC-UV method is essential for quality control, allowing for accurate quantitation and impurity profiling. nih.govnih.gov Method development often involves scouting for optimal stationary phases, with phenyl-hexyl columns showing excellent resolution. nih.gov Mobile phases typically consist of methanol/water or acetonitrile/water mixtures with a buffer, such as ammonium (B1175870) formate (B1220265) at a slightly acidic pH (e.g., 4.3), run in a gradient elution mode. nih.govnih.gov Such methods have been validated according to established guidelines, demonstrating linearity, precision, accuracy, and specificity in the presence of the (E)-isomer, other impurities, and degradation products. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification, particularly in biological matrices like plasma, LC-MS/MS is the preferred method. nih.govelsevierpure.com These assays can simultaneously quantify both (Z)- and (E)-isomers of endoxifen and its various metabolites. elsevierpure.com Chromatographic separation is often achieved on a C18 analytical column with a gradient of aqueous formic acid and methanol/formic acid as the mobile phase. elsevierpure.com LC-MS/MS methods are validated for linearity, precision, and accuracy over a specified concentration range (e.g., 0.5–500 ng/ml for endoxifen isomers). elsevierpure.com
Stability Profiling of Endoxifen Mesylate in Research Formulations
Understanding the stability of this compound is critical for ensuring its integrity during storage and in research applications. The primary stability concern is the isomerization from the active (Z)-form to the less active (E)-form. nih.gov
Forced degradation studies are conducted to understand the compound's behavior under stress conditions. nih.gov In one such study, (Z)-endoxifen hydrochloride was exposed to acidic (1.5 N HCl), basic (0.75 N NaOH), and oxidative (3% H₂O₂) conditions, as well as to heat and light. nih.gov
Significant degradation occurred in acidic and basic solutions. nih.gov
The primary degradation product identified was the (E)-endoxifen isomer. nih.gov
This isomerization is accelerated at higher temperatures. nih.govnih.govsigmaaldrich.com
Long-term stability studies on the bulk drug substance have also been performed. When stored in glass vials, (Z)-endoxifen hydrochloride showed evidence of conversion to the (E)-isomer at temperatures above 25 °C. nih.govnih.govsigmaaldrich.com Stability in an aqueous formulation was also assessed, showing isomerization over time, particularly at elevated temperatures (45 °C). nih.gov These findings highlight the need for controlled storage conditions to maintain the isomeric purity of research-grade this compound.
Table 3: Summary of Forced Degradation Studies on (Z)-Endoxifen
| Condition | Storage Duration | Temperature | Outcome | Primary Degradant | Reference(s) |
|---|---|---|---|---|---|
| 1.5 N HCl | ~24 hours | Ambient, 60 °C | Significant Degradation (≤54% remaining) | (E)-Endoxifen | nih.gov |
| 0.75 N NaOH | ~24 hours | Ambient, 60 °C | Significant Degradation | (E)-Endoxifen | nih.gov |
| 3% H₂O₂ | ~24 hours | Ambient (dark), 60 °C (dark), Ambient (light) | Minor Degradation | (E)-Endoxifen | nih.gov |
| 3% H₂O₂ | ~24 hours | 60 °C (light) | Significant Degradation | (E)-Endoxifen | nih.gov |
| Bulk Substance | 6-12 months | 40 °C/75% RH | Increased (E)-isomer formation | (E)-Endoxifen | nih.gov |
Vi. Preclinical Research Applications and Emerging Frontiers
Oncology Research Models
In the realm of oncology, endoxifen's robust antitumor properties are a major focus of preclinical studies. Its action as a potent antiestrogen (B12405530) and modulator of various cellular signaling pathways underpins its investigation in a range of cancer models. nih.govresearchgate.net
Application in Estrogen Receptor-Positive (ER+) Breast Cancer Models
Endoxifen's primary mechanism in ER+ breast cancer is its high-affinity binding to the estrogen receptor, which is about 100-fold greater than that of tamoxifen (B1202). nih.gov This potent antiestrogenic effect effectively suppresses the growth of ER+ breast cancer cells that depend on estrogen for proliferation. nih.gov
Preclinical studies have consistently demonstrated endoxifen's superiority over tamoxifen in various models. In the aromatase-expressing MCF7 (MCF7AC1) breast cancer xenograft model, a clinically relevant model that has accurately predicted the efficacy of other endocrine therapies, Z-endoxifen was found to be more effective than both tamoxifen and letrozole (B1683767). nih.gov This superiority was observed not only in treatment-naive xenografts but also in those that had developed resistance to letrozole. nih.gov Laboratory models have confirmed that endoxifen (B1662132) is primarily responsible for the anti-breast cancer effects attributed to tamoxifen. mayo.edu Furthermore, research using models of endoxifen-resistant breast cancer is underway to devise strategies to overcome this resistance. mayo.edu Studies have also highlighted that low concentrations of endoxifen, similar to levels in individuals who are poor metabolizers of tamoxifen, were insufficient to fully block estrogen-induced proliferation of ER+ breast cancer cells, reinforcing the compound's direct dose-response relationship in these models. hematologyandoncology.net
| Model Type | Key Findings | References |
|---|---|---|
| MCF7AC1 Xenograft Model (Letrozole-Sensitive) | Z-endoxifen demonstrated superior antitumor activity compared to tamoxifen and letrozole in treatment-naive tumors. | nih.gov |
| MCF7LR Xenograft Model (Letrozole-Resistant) | Z-endoxifen showed superior antitumor activity in tumors that had developed resistance to letrozole. | nih.govresearchgate.net |
| ER+ Breast Cancer Cell Lines | Endoxifen exhibits up to 100-fold greater potency in suppressing estrogen-dependent growth compared to tamoxifen. | nih.gov |
| Endoxifen-Resistant Models | Novel models have been developed to study mechanisms of resistance and devise strategies to overcome it. | mayo.edu |
Investigation in Triple-Negative Breast Cancer and Ovarian Cancer Models
While the parent compound, endoxifen, has shown limited activity in triple-negative breast cancer (TNBC) and ovarian cancer, novel molecular constructs are leveraging its structure for potential therapeutic benefit. mayo.edu Researchers have developed endoxifen-based proteolysis-targeting chimera (PROTAC) molecules. mayo.edu These PROTACs have demonstrated promising preclinical results in both TNBC and ovarian cancer models, suggesting a novel strategy to target these cancers where traditional endoxifen therapy is not effective. mayo.edu
In the context of ovarian cancer, the investigation has been spurred by specific patient cases. In one instance, 3D tumor organoid cultures grown from a patient's recurrent ovarian cancer tumor were used for functional molecular genomic testing. atossatherapeutics.com This laboratory model revealed that the combination of endoxifen and alpelisib (B612111) produced an exceptional tumor response, leading to the initiation of treatment for this patient under an expanded access pathway. atossatherapeutics.comtargetedonc.com Tamoxifen is sometimes used to treat ovarian cancer, and endoxifen is its most active metabolite. atossatherapeutics.comtargetedonc.com
| Model Type | Compound Derivative/Combination | Key Findings | References |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) Models | Endoxifen-based PROTACs | Showed promising preclinical results where the parent compound has little to no activity. | mayo.edu |
| Ovarian Cancer Models | Endoxifen-based PROTACs | Demonstrated promising preclinical activity. | mayo.edu |
| 3D Tumor Organoid Cultures (Ovarian Cancer) | Endoxifen in combination with Alpelisib | The combination yielded an exceptional tumor response in a laboratory model derived from a patient's tumor. | atossatherapeutics.comtargetedonc.com |
Exploration in Desmoid and Other Hormone-Responsive Solid Tumor Models
The application of endoxifen has been explored in tumors beyond breast and gynecological cancers. Clinical studies have included patients with desmoid tumors and other hormone receptor-positive (HR+) solid tumors, demonstrating endoxifen's potential broad-spectrum antitumor activity. nih.govnih.gov In a phase 1 study, patients with treatment-refractory desmoid tumors and other HR+ solid tumors received Z-endoxifen. nih.govnih.gov The trial observed evidence of antitumor activity, including partial responses and prolonged stable disease (≥ 6 cycles). nih.govnih.govoncotarget.com
Notably, some patients who had previously progressed on tamoxifen therapy still experienced clinical benefit with Z-endoxifen. nih.govoncotarget.comoncotarget.com One patient with a desmoid tumor remained on the study for over 62 cycles, indicating a significant and durable response. nih.govoncotarget.com These findings suggest that direct administration of Z-endoxifen can achieve therapeutic concentrations and elicit responses even in tumors that have become resistant to tamoxifen, supporting further investigation in these cancer types. oncotarget.comoncotarget.com
| Tumor Type | Study Context | Key Findings | References |
|---|---|---|---|
| Desmoid Tumors | Phase 1 Clinical Trial | Evidence of antitumor activity and prolonged stable disease observed. One patient remained on study for over 5 years. | nih.govnih.govoncotarget.com |
| Other Hormone Receptor-Positive Solid Tumors | Phase 1 Clinical Trial | Antitumor activity demonstrated, including partial responses and stable disease. | nih.govnih.govoncotarget.com |
| Tamoxifen-Refractory Tumors | Phase 1 Clinical Trial | Six patients who progressed on tamoxifen experienced partial response or stable disease with Z-endoxifen. | nih.govoncotarget.comoncotarget.com |
Neuropsychiatric Research Models
Beyond oncology, endoxifen's ability to inhibit protein kinase C (PKC) has opened up research into its potential role in neuropsychiatric disorders. researchgate.netnih.gov This mechanism is distinct from its antiestrogenic effects and is central to its investigation in models of bipolar disorder and impulse control disorders. researchgate.netpsychiatry-psychopharmacology.com
Investigation of PKC Inhibition in Bipolar Disorder Pathophysiology Models
The pathophysiology of bipolar disorder is linked to excessive activation and signaling of the protein kinase C (PKC) intracellular pathway. researchgate.netnih.gov Tamoxifen, known to inhibit PKC, has shown antimanic properties, which prompted investigation into its more potent metabolite, endoxifen. nih.govpsychiatry-psychopharmacology.com Preclinical research has established that endoxifen is a direct and potent PKC inhibitor, exhibiting up to a fourfold higher potency compared to tamoxifen. researchgate.netnih.gov
Animal models of mania, often induced by stimulants like amphetamine, are used to screen new mood-stabilizing compounds. psychiatry-psychopharmacology.com In these models, tamoxifen treatment was shown to decrease mania-like behaviors, such as hyperactivity and risk-taking, in a manner similar to established mood stabilizers. psychiatry-psychopharmacology.com This behavioral effect was accompanied by a reduction in PKC activity in the rat brain. psychiatry-psychopharmacology.com While many of these foundational preclinical studies used the parent compound, they elucidated the central role of PKC inhibition, a mechanism now more potently targeted by endoxifen. researchgate.netpsychiatry-psychopharmacology.comarchivesbiologicalpsychiatry.org This has provided a strong rationale for evaluating endoxifen as a therapeutic agent for bipolar disorder. nih.govijmedicine.com
| Model/System | Key Findings | Implication | References |
|---|---|---|---|
| In Vitro PKC Assay | Endoxifen exhibited fourfold higher potency for PKC inhibition compared to tamoxifen. | Endoxifen is a more potent inhibitor of a key pathway implicated in bipolar disorder. | researchgate.netnih.gov |
| Amphetamine-Induced Mania Rat Models | Tamoxifen (as a proxy for PKC inhibition) reduced hyperactivity and risk-taking behaviors. | PKC inhibition is a viable mechanism for producing antimanic effects. | psychiatry-psychopharmacology.com |
| Biochemical Analysis (Rat Brain) | Tamoxifen pretreatment eliminated amphetamine-enhanced PKC activity. | The behavioral effects are directly linked to the modulation of the PKC signaling pathway. | psychiatry-psychopharmacology.com |
Role in Impulsivity and Borderline Personality Disorder Models
The therapeutic potential of endoxifen is also being explored for symptom domains that cut across various psychiatric diagnoses, notably impulsivity. nih.govconsortium-psy.com Impulsivity is a core feature of Borderline Personality Disorder (BPD) and is linked to behaviors such as non-suicidal self-injury, substance abuse, and aggression. nih.govnih.gov The management of BPD is challenging due to limited pharmacological options that are directed at specific symptoms. consortium-psy.com
| Disorder/Symptom | Proposed Mechanism of Action | Basis of Investigation | References |
|---|---|---|---|
| Borderline Personality Disorder (BPD) | Protein Kinase C (PKC) Inhibition | Impulsivity is a core symptom of BPD, and PKC overactivity is linked to this trait. | nih.govconsortium-psy.comresearchgate.net |
| Impulsivity | Protein Kinase C (PKC) Inhibition | Endoxifen's potent PKC inhibitory action is expected to address impulsivity, a core feature of several disorders. | researchgate.netnih.govnih.gov |
| Non-suicidal self-injury, substance abuse, aggression | Protein Kinase C (PKC) Inhibition | These impulsive behaviors are major reasons for seeking help in BPD and are targeted by endoxifen's proposed mechanism. | nih.govconsortium-psy.com |
Bone Biology Research Models
Endoxifen, a principal active metabolite of tamoxifen, is a subject of extensive preclinical investigation due to its potent activity as a selective estrogen receptor modulator (SERM). nih.gov Given the critical role of estrogen and its receptors in maintaining skeletal health, a significant area of research focuses on characterizing the effects of endoxifen on bone. nih.govplos.org Preclinical animal models are indispensable for elucidating the compound's impact on bone homeostasis, including its influence on bone mass, architecture, and cellular activity. nih.govd-nb.info
Studies using established preclinical models have demonstrated that endoxifen can exert significant effects on bone quantity and quality. In ovariectomized mice, a model that mimics postmenopausal bone loss, treatment with endoxifen resulted in significantly higher bone mineral density (BMD) and bone mineral content (BMC) throughout the skeleton when compared to control animals. nih.govplos.org These findings suggest a protective effect against bone loss.
Further research using a rat model has corroborated these skeletal benefits. nih.gov In studies involving both ovary-intact and ovariectomized rats, endoxifen demonstrated a capacity to protect against bone loss. nih.gov Specifically, in ovariectomized rats, endoxifen elicited partial agonistic effects on the skeleton, helping to preserve bone mass that would otherwise be lost due to estrogen deficiency. nih.gov The compound was shown to have beneficial effects on bone in ovary-intact rats as well. nih.gov These studies collectively underscore endoxifen's potential to positively modulate bone homeostasis in preclinical settings.
Table 1: Summary of Endoxifen Effects on Bone Parameters in Preclinical Models This table is interactive. You can sort and filter the data.
| Parameter | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Bone Mineral Density (BMD) | Ovariectomized Mouse | Significantly higher BMD compared to control. | nih.gov, plos.org |
| Bone Mineral Content (BMC) | Ovariectomized Mouse | Significantly higher BMC compared to control. | nih.gov, plos.org |
| Bone Mass | Ovariectomized Rat | Protected against ovariectomy-induced bone loss. | nih.gov |
| Bone Mass | Ovary-Intact Rat | Elicited beneficial effects on bone. | nih.gov |
The balance between bone formation by osteoblasts and bone resorption by osteoclasts is fundamental to skeletal health. Preclinical research indicates that endoxifen influences the activity of both cell types.
In vitro investigations have provided more direct insight into endoxifen's cellular effects. In a human fetal osteoblast cell line, endoxifen treatment was shown to induce the expression of classic osteoblast marker genes. nih.govplos.org This supports a direct stimulatory effect on bone-forming cells. The collective data from these in vivo and in vitro models demonstrate that endoxifen actively alters the functions of osteoblasts and osteoclasts, leading to changes in bone architecture. nih.govplos.org
Table 2: Effects of Endoxifen on Bone Cell Activity and Turnover Markers This table is interactive. You can sort and filter the data.
| Cellular/Biochemical Marker | Model System | Observed Effect | Reference |
|---|---|---|---|
| Osteoblast Number | Ovariectomized Mouse (in vivo) | Increased | nih.gov, plos.org |
| Osteoclast Number | Ovariectomized Mouse (in vivo) | Increased | nih.gov, plos.org |
| P1NP (Bone Formation Marker) | Ovariectomized Mouse (in vivo) | Increased serum levels | nih.gov |
| CTX-1 (Bone Resorption Marker) | Ovariectomized Mouse (in vivo) | Increased serum levels | nih.gov |
| Bone Turnover | Ovariectomized Rat (in vivo) | Reduced | nih.gov |
| Osteoblast Marker Genes | Human Osteoblast Cell Line (in vitro) | Induced expression | nih.gov, plos.org |
Emerging Research Areas and Unexplored Mechanistic Pathways
While the effects of endoxifen on estrogen receptor (ER) signaling are well-documented, emerging research suggests its biological activities may involve additional molecular mechanisms. nih.gov The antitumor effects of endoxifen, for example, may be related to actions apart from its effects on the ER. nih.gov These alternative pathways are a frontier for investigation and may have relevance to bone biology.
One significant emerging area is endoxifen's role as an inhibitor of Protein Kinase C (PKC). dovepress.com In vitro, endoxifen demonstrates a more potent inhibition of PKC activity than tamoxifen, which may in turn impact downstream signaling cascades such as the Akt pathway. dovepress.com The specific role of endoxifen-mediated PKC signaling in bone homeostasis remains largely unexplored and represents a promising avenue for future research. dovepress.com
The differential interaction of endoxifen with ER subtypes is another area of active study. Unlike some other SERMs, endoxifen has been shown to target ERα for proteasomal degradation while potentially stabilizing ERβ through the formation of ERβ homodimers or ERα/ERβ heterodimers. dovepress.com Since both ER subtypes are present in bone cells and play distinct roles, this differential regulation could be a key, yet currently underexplored, mechanism behind its specific effects on the skeleton.
Furthermore, research points toward a role for osteocytes, the most abundant cells in bone, in mediating endoxifen's skeletal effects. nih.gov Studies in mice have shown that endoxifen treatment increases the expression of osteocyte marker genes within the cortical bone, consistent with an observed increase in the number of osteocytes embedded within the bone matrix. nih.govplos.org This suggests that endoxifen's influence on bone may be partly coordinated through the osteocyte network. The development of endoxifen-resistant cancer cell lines, which can exhibit a loss of ERα, also highlights complex, unexplored signaling adaptations that could have implications for long-term skeletal health. nih.govnih.gov
Vii. Conclusion and Future Directions in Endoxifen Mesylate Research
Summary of Key Preclinical and Mechanistic Insights
Preclinical research has illuminated the complex and potent mechanisms through which endoxifen (B1662132) exerts its effects, distinguishing it from its parent drug, tamoxifen (B1202), and other selective estrogen receptor modulators (SERMs). A primary mechanism of endoxifen is its function as a potent anti-estrogen. nih.govnih.gov It competitively inhibits estrogen from binding to estrogen receptors (ER), thereby disrupting signaling pathways crucial for cancer cell growth and survival. patsnap.com Furthermore, endoxifen actively promotes the downregulation of estrogen receptor expression, which reduces the cell's sensitivity to estrogen. patsnap.com
Studies have demonstrated that endoxifen's affinity for the estrogen receptor alpha (ERα) is approximately 100-fold greater than that of tamoxifen and is comparable to that of 4-hydroxy-tamoxifen (4HT). nih.gov Beyond its direct ER antagonism, endoxifen induces programmed cell death, or apoptosis, in cancer cells, contributing to the reduction of tumor progression. patsnap.com
A crucial aspect of endoxifen's action is that it is concentration-dependent. nih.gov Variations in endoxifen concentrations have been shown to significantly alter gene expression profiles in MCF-7 breast cancer cells. nih.gov High concentrations, in particular, lead to the significant induction of cell cycle arrest and markers of apoptosis. nih.gov This suggests that achieving adequate therapeutic concentrations is critical for its anti-cancer effects. nih.gov
Global gene expression profiling has confirmed that the transcriptomic changes induced by endoxifen are substantially different from those caused by 4HT or the selective estrogen receptor degrader fulvestrant (B1683766) (ICI-182,780), highlighting its unique mechanism of action. nih.govnih.gov While endoxifen and 4-OH-Tam show similarities in their effects on global gene expression patterns, key distinctions remain. researchgate.net Additionally, preclinical studies have revealed that endoxifen can stabilize the expression of estrogen receptor beta (ERβ), and the presence of ERβ appears to enhance the sensitivity of cancer cells to endoxifen's anti-estrogenic effects. nih.gov Another non-ER-mediated mechanism involves the inhibition of the protein kinase C (PKC) family of enzymes, where endoxifen shows a four-fold higher potency compared to tamoxifen in preclinical models. wikipedia.org
| Mechanistic Insight | Key Finding | Reference |
|---|---|---|
| ER Antagonism | Competitively inhibits estrogen binding to the estrogen receptor (ER). | patsnap.com |
| ER Downregulation | Decreases the density of estrogen receptors on cancer cells. | patsnap.com |
| Apoptosis Induction | Induces programmed cell death in cancer cells. | patsnap.com |
| Concentration-Dependent Effects | High concentrations induce cell cycle arrest and apoptosis markers. | nih.gov |
| Unique Gene Expression | Induces a distinct transcriptome compared to 4HT and fulvestrant. | nih.govnih.gov |
| ERβ Stabilization | Stabilizes ERβ protein, enhancing sensitivity to its effects. | nih.gov |
| PKC Inhibition | Inhibits protein kinase C (PKC) with greater potency than tamoxifen. | wikipedia.org |
Identification of Current Research Gaps and Challenges
Despite promising preclinical data, significant gaps and challenges remain in endoxifen research, hindering its full clinical translation. A primary challenge is the ongoing controversy regarding the clinical significance of circulating endoxifen levels for patient prognosis. nih.gov While some retrospective studies have associated low endoxifen concentrations with poorer outcomes, this has not been consistently validated in all studies, particularly prospective ones. mdpi.comnih.govnih.gov This lack of consensus is a major hurdle in establishing endoxifen level as a definitive biomarker.
A significant contributing factor to this uncertainty is the imprecision of using the genotype of the enzyme CYP2D6 as a surrogate for endoxifen concentration. mdpi.comnih.gov Although CYP2D6 is the primary enzyme responsible for converting tamoxifen to endoxifen, its genotype alone only accounts for a fraction of the variability in endoxifen levels, with other genetic and clinical factors playing a role. mdpi.comnih.gov
Furthermore, the molecular understanding of endoxifen's action is incomplete. Its effect on the global cellular proteome and phosphoproteome remains poorly understood. nih.gov A comprehensive identification of the signaling kinases and other cellular proteins that are direct or indirect targets of endoxifen is necessary to fully grasp its biological impact. nih.gov
The development of resistance is another critical area requiring more research. Preclinical models of endoxifen resistance have been developed, revealing that they are phenotypically and molecularly distinct from tamoxifen-resistant models. nih.gov These endoxifen-resistant cells exhibit a loss of ERα and are resistant to most second- and third-line therapies, suggesting that understanding "endoxifen resistance" may be more clinically relevant than "tamoxifen resistance" for some patients. nih.gov
| Research Gap/Challenge | Description | Reference |
|---|---|---|
| Controversial Clinical Significance | The relationship between endoxifen concentration and clinical outcome remains debated and lacks definitive validation. | nih.govmdpi.comnih.gov |
| Imprecise Biomarker | Using CYP2D6 genotype as a surrogate for endoxifen levels is imprecise due to other contributing genetic and clinical factors. | mdpi.comnih.gov |
| Incomplete Mechanistic Understanding | The broader effects of endoxifen on the cellular proteome and the full range of its molecular targets are not well characterized. | nih.gov |
| Mechanisms of Resistance | The molecular mechanisms driving resistance specifically to endoxifen are not fully elucidated and may differ significantly from tamoxifen resistance. | nih.gov |
| Undefined Therapeutic Threshold | There is no universally accepted therapeutic threshold for plasma endoxifen concentration, with different studies proposing various levels. | nih.govnih.govnih.gov |
| Limited Preclinical Data | There is a scarcity of preclinical data on certain systemic effects, such as the impact of endoxifen on lipid profiles. | nih.gov |
Proposed Avenues for Future Academic Investigation and Methodological Advancements
To address the current gaps, future research should focus on several key areas. A critical need is the development of a precision endoxifen prediction algorithm. mdpi.comnih.gov Such a model should integrate not only CYP2D6 genetics but also variations in other relevant pharmacogenes (e.g., CYP2C, UGT) and pertinent clinical factors to more accurately predict a patient's endoxifen exposure. nih.gov This would be a powerful tool for personalizing therapy and for retrospectively analyzing existing clinical trial data to validate the link between endoxifen levels and efficacy. mdpi.comnih.gov
Large, prospective clinical trials that include routine measurement of endoxifen concentrations are essential. mdpi.com Such studies are needed to definitively validate the relationship between endoxifen exposure and clinical outcomes, such as recurrence-free survival, and to establish a clear therapeutic window. nih.govnih.gov
On a molecular level, advanced analytical techniques should be employed to deepen the mechanistic understanding of endoxifen. The use of phospho- and total proteome-based mass spectrometry and comprehensive kinase screening assays will be instrumental in identifying the full spectrum of signaling pathways and cellular proteins modulated by endoxifen. nih.gov
Further investigation into the mechanisms of endoxifen resistance is paramount. Continued characterization of endoxifen-resistant cell line models can provide crucial insights into how resistance develops and identify potential strategies to overcome it. nih.gov These studies could reveal novel therapeutic targets for patients who fail endocrine therapy. nih.gov Additionally, expanding research into the antitumor activity of Z-endoxifen in other hormone-receptor-positive solid tumors beyond breast cancer could open new therapeutic applications for the compound. nih.gov Finally, exploring the influence of external factors, such as the gut microbiota, on tamoxifen metabolism and endoxifen levels could provide another avenue for optimizing treatment. researchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
